2-Bromo-3'-methylbenzophenone
Overview
Description
2-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the second position and a methyl group at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known that benzylic halides, which include 2-bromo-3’-methylbenzophenone, typically react via an sn1 or sn2 pathway .
Mode of Action
2-Bromo-3’-methylbenzophenone, like other benzylic halides, can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom is substituted at the benzylic position . For nucleophilic substitution, a nucleophile attacks the carbon at the same time that the bromine leaves, forming a new bond .
Biochemical Analysis
Biochemical Properties
2-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications or damage .
Cellular Effects
The effects of 2-Bromo-3’-methylbenzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. It can induce the production of reactive oxygen species (ROS), which can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, 2-Bromo-3’-methylbenzophenone can affect gene expression by modulating the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 2-Bromo-3’-methylbenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which can alter the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the formation of adducts that can interfere with normal cellular functions. These interactions can result in enzyme inhibition, activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3’-methylbenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Bromo-3’-methylbenzophenone has been shown to cause persistent oxidative stress and inflammation in cells, which can lead to cellular damage and dysfunction .
Dosage Effects in Animal Models
The effects of 2-Bromo-3’-methylbenzophenone in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant toxicity. In animal studies, high doses of 2-Bromo-3’-methylbenzophenone have been associated with liver and kidney damage, as well as alterations in blood biochemistry. These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal metabolic processes .
Metabolic Pathways
2-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-3’-methylbenzophenone, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolism of this compound can also affect the levels of various metabolites, potentially disrupting normal metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Bromo-3’-methylbenzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism .
Subcellular Localization
The subcellular localization of 2-Bromo-3’-methylbenzophenone is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the nucleus, where it may form adducts with DNA and affect gene expression. The localization of 2-Bromo-3’-methylbenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-methylbenzophenone can be achieved through several methods. One common method involves the reaction of 3-Iodotoluene with 2-Bromophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as chloroform under reflux conditions .
Another method involves the bromination of 3’-methylbenzophenone using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is performed under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’-methylbenzophenone often involves large-scale bromination reactions. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation: Products include benzoic acids or benzophenone derivatives.
Reduction: Products include benzyl alcohols or other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-3’-methylbenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its electroactive properties.
Pharmaceutical Research: It serves as a building block in the synthesis of potential pharmaceutical agents.
Chemical Biology: The compound is used in studies involving molecular interactions and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.
3-Bromo-3’-methylbenzophenone: Similar but with the bromine atom at a different position.
2-Bromo-2’-methylbenzophenone: Similar but with the methyl group at a different position.
Uniqueness
2-Bromo-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGUPWVAISGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605125 | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294878-58-3 | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294878-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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